N,N'-Diphenylethylenediamine Dihydrochloride N,N'-Diphenylethylenediamine Dihydrochloride
Brand Name: Vulcanchem
CAS No.: 99590-70-2
VCID: VC2904809
InChI: InChI=1S/C14H16N2.2ClH/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14;;/h1-10,15-16H,11-12H2;2*1H
SMILES: C1=CC=C(C=C1)NCCNC2=CC=CC=C2.Cl.Cl
Molecular Formula: C14H18Cl2N2
Molecular Weight: 285.2 g/mol

N,N'-Diphenylethylenediamine Dihydrochloride

CAS No.: 99590-70-2

Cat. No.: VC2904809

Molecular Formula: C14H18Cl2N2

Molecular Weight: 285.2 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Diphenylethylenediamine Dihydrochloride - 99590-70-2

Specification

CAS No. 99590-70-2
Molecular Formula C14H18Cl2N2
Molecular Weight 285.2 g/mol
IUPAC Name N,N'-diphenylethane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C14H16N2.2ClH/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14;;/h1-10,15-16H,11-12H2;2*1H
Standard InChI Key WXGQQPQUBSZGIF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NCCNC2=CC=CC=C2.Cl.Cl
Canonical SMILES C1=CC=C(C=C1)NCCNC2=CC=CC=C2.Cl.Cl

Introduction

Physical and Chemical Properties

Basic Properties

N,N'-Diphenylethylenediamine Dihydrochloride possesses distinct physical and chemical properties that define its behavior in various reactions and applications. Table 1 summarizes these key properties:

PropertyValue
Chemical FormulaC₁₄H₁₈Cl₂N₂
Molecular Weight285.21 g/mol
CAS Number99590-70-2
AppearanceWhite to off-white solid
Parent CompoundN,N'-Diphenylethylenediamine (CAS: 1140-29-0)
Parent Molecular Weight212.29 g/mol
Physical StateSolid
SolubilitySoluble in water and polar organic solvents

Table 1: Basic properties of N,N'-Diphenylethylenediamine Dihydrochloride

Structural Characteristics

The compound features a symmetric structure with two phenyl groups attached to the nitrogen atoms of ethylenediamine. The dihydrochloride salt formation occurs at both nitrogen atoms, resulting in positively charged nitrogen centers balanced by chloride counterions. This structure contributes to its unique chemical behavior and reactivity patterns.

The structural identifiers provide standardized ways to represent this compound:

  • IUPAC Name: N,N'-diphenylethane-1,2-diamine;dihydrochloride

  • Standard InChI: InChI=1S/C14H16N2.2ClH/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14;;/h1-10,15-16H,11-12H2;2*1H

  • InChIKey: WXGQQPQUBSZGIF-UHFFFAOYSA-N

  • SMILES: C1=CC=C(C=C1)NCCNC2=CC=CC=C2.Cl.Cl

Spectroscopic Data

Spectroscopic data provide valuable insights into the structural and electronic properties of N,N'-Diphenylethylenediamine Dihydrochloride. The compound exhibits characteristic spectral patterns that can be used for identification and purity assessment.

NMR Spectroscopy

The proton (¹H) NMR spectrum shows distinctive signals corresponding to the aromatic protons of the phenyl groups and the ethylene bridge protons. Table 2 summarizes the ¹H NMR data:

AssignmentChemical Shift (ppm)
A (N-H)10.4
B (Aromatic H)7.417
C (Aromatic H)7.350
D (Aromatic H)7.213
E (CH₂)3.581

Table 2: ¹H NMR data for N,N'-Diphenylethylenediamine Dihydrochloride

The carbon (¹³C) NMR spectrum further confirms the structure, with signals corresponding to the aromatic carbons and the ethylene bridge carbons:

Chemical Shift (ppm)IntensityAssignment
140.06318Aromatic C (ipso)
129.521000Aromatic C (ortho)
124.66271Aromatic C (para)
119.25726Aromatic C (meta)
44.95313Ethylene C

Table 3: ¹³C NMR data for N,N'-Diphenylethylenediamine Dihydrochloride

Synthesis Methods

The synthesis of N,N'-Diphenylethylenediamine Dihydrochloride typically involves the reaction of N,N'-Diphenylethylenediamine with hydrochloric acid. This process forms a dihydrochloride salt, which is useful in various chemical applications due to its enhanced stability and solubility compared to the parent compound.

Synthesis from Parent Compound

The parent compound, N,N'-Diphenylethylenediamine (CAS: 1140-29-0), can be synthesized through several routes:

  • Reaction of aniline with ethylene dibromide or dichloride

  • Reduction of corresponding diimine or Schiff base intermediates

  • Nucleophilic substitution reactions using ethylenediamine and appropriate phenyl sources

Once the parent compound is obtained, conversion to the dihydrochloride salt is achieved by treating it with anhydrous HCl or concentrated hydrochloric acid solution, followed by isolation and purification procedures.

Alternative Synthesis Routes

Research has explored mechanochemical approaches for synthesizing ethylenediamine derivatives, which may be applicable to N,N'-Diphenylethylenediamine. These methods involve solid-state reactions, often conducted through ball milling techniques. Such approaches offer advantages in terms of reduced solvent usage and potentially higher yields .

Another approach involves palladium-catalyzed multicomponent reactions combining aryl halides, isocyanides, and diamines. This method provides an efficient synthesis route to aryl-substituted ethylenediamines, which could be further modified to obtain the target compound .

Applications and Uses

Organic Synthesis

N,N'-Diphenylethylenediamine Dihydrochloride and its derivatives serve as versatile building blocks in organic synthesis. The compound can function as an intermediate in the synthesis of:

  • Heterocyclic compounds

  • Imidazole derivatives

  • Chelating agents

  • Specialty amines used in various chemical processes

The stable nature of the dihydrochloride salt makes it particularly useful in reactions requiring controlled reactivity of the amine groups.

Metal Complexation

The ethylenediamine backbone with two phenyl substituents provides an excellent platform for metal complexation. These complexes exhibit interesting properties that can be exploited in various applications:

MetalComplex TypePotential Applications
Palladium(II)[PdCl₂(N,N'-dpheddp)]Catalysis, antimicrobial agents
Platinum(IV)[PtCl₂(N,N'-dpheddp)]Anticancer research, catalysis
RutheniumRu-diamine complexesAsymmetric hydrogenation
Nickel(II)Ni-chelatesStudy of chemical reactivities

Table 4: Metal complexes with N,N'-Diphenylethylenediamine derivatives and their applications

The research on meso-1,2-diphenyl-ethylenediamine complexes with palladium(II) and platinum(IV) has shown promising antimicrobial activity against various microorganisms. These complexes were synthesized by reacting appropriate metal salts with the ligand under controlled conditions .

Research Findings

Recent research on N,N'-Diphenylethylenediamine Dihydrochloride and related compounds has yielded interesting findings regarding their properties and potential applications.

Antimicrobial Activity

Studies on metal complexes containing diphenylethylenediamine ligands have demonstrated antimicrobial properties. The palladium(II) and platinum(IV) complexes were tested against 25 species of microorganisms using the microdilution method, with minimum inhibitory concentrations (MIC) and minimum microbicidal concentration (MMC) determined. Generally, the palladium(II) complex exhibited the most potent antimicrobial activity among the tested compounds .

Asymmetric Catalysis

Research has explored the application of diphenylethylenediamine derivatives in asymmetric catalysis. The (1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine has been used as:

  • A co-catalyst in ruthenium-catalyzed enantioselective hydrogenation of aromatic ketones

  • A chiral auxiliary for asymmetric syntheses

  • A versatile ligand for the formation of metal complexes with applications in asymmetric catalysis

The mechanism of these catalytic processes often involves a metal-ligand dual functionality, where the NH proton in the complex plays a crucial role in hydrogen delivery to substrates .

Novel Synthetic Methodologies

Innovative synthetic approaches involving N,N'-diphenylethylenediamine derivatives have been developed. A notable example is the palladium-catalyzed three-component reaction that combines aryl halides, isocyanides, and diamines to provide access to nitrogen heterocycles. This method offers an efficient route to structurally diverse compounds containing the diphenylethylenediamine motif .

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